2-(2-Methylbutyl)-1h-benzo[d]imidazole
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Overview
Description
2-(2-Methylbutyl)-1h-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)-1h-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with 2-methylbutanal in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and ultrasonic irradiation has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylbutyl)-1h-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized side chains.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives
Scientific Research Applications
2-(2-Methylbutyl)-1h-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound’s electron-rich benzimidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
2-Methylimidazole: A structurally related compound with similar biological activities but differing in the substitution pattern.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives with diverse applications.
Thiazole: Another heterocyclic compound with a sulfur atom, known for its biological activities
Uniqueness: 2-(2-Methylbutyl)-1h-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylbutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(2-methylbutyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)8-12-13-10-6-4-5-7-11(10)14-12/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
ZNBQZOSCGWJHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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